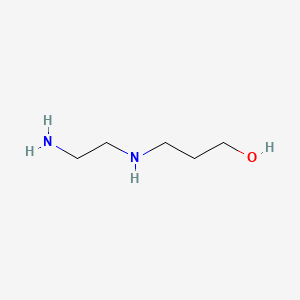

N-(3-Hydroxypropyl)ethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c6-2-4-7-3-1-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLIZDDPOZZHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450293 | |

| Record name | N-(3-Hydroxypropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56344-32-2 | |

| Record name | N-(3-Hydroxypropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Hydroxypropyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Diamine

N-(3-Hydroxypropyl)ethylenediamine, with the CAS Number 56344-32-2, is a diamine functionalized with a primary and a secondary amine, as well as a terminal hydroxyl group. This unique combination of functional groups imparts a versatile chemical nature, making it a valuable building block in a variety of chemical syntheses. Its structure allows for a range of reactions, including those typical of primary and secondary amines, as well as the reactivity of a primary alcohol. This guide will delve into the specific chemical and physical properties, reactivity profile, and analytical characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic routes and formulating products.

| Property | Value | Source |

| CAS Number | 56344-32-2 | [1] |

| Molecular Formula | C₅H₁₄N₂O | Inferred from structure |

| Molecular Weight | 118.18 g/mol | [2] |

| Appearance | Corrosive liquid | [1] |

| DOT Classification | UN3267, Corrosive liquid, basic, organic, n.o.s., 8, PG III | [1] |

Synthesis and Manufacturing

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Functional Group Chemistry

The chemical behavior of this compound is dictated by the interplay of its three functional groups: a primary amine, a secondary amine, and a primary hydroxyl group.

-

Amine Reactivity: The primary and secondary amines are nucleophilic and basic. They can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines or enamines. The presence of two amine groups allows for the formation of bis-amides, bis-imines, and other difunctionalized derivatives. These groups are also capable of forming salts with acids.

-

Hydroxyl Group Reactivity: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

-

Chelating Properties: The presence of two nitrogen atoms and one oxygen atom in a flexible chain suggests that this compound can act as a tridentate ligand, capable of chelating to metal ions. This property is common in related polyamines and amino alcohols and can be a key consideration in its applications.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the ethyl and propyl chains, with characteristic chemical shifts for protons adjacent to nitrogen and oxygen atoms. The presence of exchangeable protons (N-H and O-H) would be observable. |

| ¹³C NMR | Resonances for the five distinct carbon atoms in the molecule, with chemical shifts influenced by the attached heteroatoms. |

| IR Spectroscopy | Broad absorption band in the 3300-3500 cm⁻¹ region due to O-H and N-H stretching vibrations. C-H stretching absorptions around 2850-2950 cm⁻¹. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (118.18 g/mol ). Fragmentation patterns would be consistent with the cleavage of C-C, C-N, and C-O bonds. |

Analytical Workflow for Compound Identification:

Caption: A typical analytical workflow for the structural elucidation and purity assessment of this compound.

Applications in Research and Drug Development

While specific applications in marketed drugs are not prominently documented, the structural motifs present in this compound make it a compound of interest for drug discovery and development.

-

Scaffold for Library Synthesis: Its multiple functional groups provide handles for combinatorial chemistry, allowing for the rapid synthesis of libraries of related compounds for screening against biological targets.

-

Linker Moiety: The diamine and alcohol functionalities make it a suitable linker for conjugating different molecular entities, such as a targeting ligand to a therapeutic agent in the development of antibody-drug conjugates or other targeted therapies.

-

Precursor for Biologically Active Molecules: The ethylenediamine and propanolamine moieties are found in various biologically active compounds. Therefore, this compound can serve as a key starting material for the synthesis of novel therapeutic agents. The development of smart nanocarriers for drug delivery is an area where related functionalized compounds are being explored.[4]

Safety and Handling

This compound is classified as a corrosive liquid.[1] Proper handling and storage are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information before handling this compound.[1]

Conclusion

This compound is a versatile chemical entity with a rich functional group chemistry that holds promise for a variety of applications, particularly in the synthesis of novel compounds for drug discovery and materials science. A clear understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its successful utilization in a research and development setting. As a building block, its potential is vast, and further exploration of its synthetic utility is warranted.

References

-

The Good Scents Company. tetrahydroxypropyl ethylenediamine, 102-60-3. [Link]

-

MDPI. Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. [Link]

-

PubChem. Edetol. [Link]

-

ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

-

CP Lab Safety. This compound, 25g, Each. [Link]

-

Guangzhou Weibo Technology Co., Ltd. 3-[(2-Aminoethyl)amino]-1-propanol. [Link]

- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

- Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Applications of Tetrahydroxypropyl Ethylenediamine in Industry. [Link]

-

WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. [Link]

-

PubChem. 1,2-Ethanediamine, N-(3-methoxypropyl)-. [Link]

-

Loba Chemie. 156-87-6 CAS | 3-AMINO-1-PROPANOL | Alcohols | Article No. 01072. [Link]

-

Mallak Specialties Pvt Ltd. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine. [Link]

Sources

An In-depth Technical Guide to N-(3-Hydroxypropyl)ethylenediamine (CAS 56344-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxypropyl)ethylenediamine, with the CAS number 56344-32-2, is a difunctional amino alcohol that serves as a versatile building block in organic synthesis. Its structure incorporates a primary amine, a secondary amine, and a primary hydroxyl group, offering multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility for professionals in research and development. While its direct applications in drug development are not extensively documented in public literature, its structural motifs are present in various biologically active molecules, highlighting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white or colorless to yellow powder or lump. It is hygroscopic and should be stored under an inert atmosphere in a cool, dark place.

| Property | Value | Source |

| CAS Number | 56344-32-2 | [1] |

| Molecular Formula | C₅H₁₄N₂O | [1] |

| Molecular Weight | 118.18 g/mol | [1] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |

| Melting Point | 46.0 to 51.0 °C | |

| Purity | >97.0% (GC) | [1] |

| Synonyms | N-(2-Aminoethyl)propanolamine, 2-(3-Hydroxypropylamino)ethylamine | [1] |

| SMILES | NCCNCCCO | [1] |

| InChI Key | KTLIZDDPOZZHCD-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a logical and effective synthetic route can be inferred from established reactions of amines with electrophiles. The primary challenge in synthesizing this molecule is achieving mono-N-alkylation of ethylenediamine, as di-, tri-, and tetra-alkylation are common competing reactions.

A foundational study by Kitchen and Pollard in 1943 demonstrated that the mono-N-alkylation of ethylenediamine with alkene oxides can be successfully achieved by using a significant excess of the diamine.[2] This principle is key to controlling the reaction's stoichiometry and maximizing the yield of the desired monosubstituted product.

Proposed Synthetic Pathway: Nucleophilic Substitution

A plausible and direct method for the synthesis of this compound involves the reaction of a large excess of ethylenediamine with 3-chloro-1-propanol.

Caption: Proposed synthesis of this compound.

Causality of Experimental Choices:

-

Excess Ethylenediamine: Using a large molar excess of ethylenediamine (e.g., 7- to 10-fold) is critical. This ensures that the electrophile (3-chloro-1-propanol) is more likely to encounter an unreacted ethylenediamine molecule than a molecule of the desired product, thus minimizing the formation of bis-alkylated byproducts.

-

Reaction Temperature: The reaction would likely require heating to facilitate the nucleophilic substitution, as the hydroxyl group in 3-chloro-1-propanol has a deactivating effect on the carbon-chlorine bond.

-

Solvent: The reaction could potentially be run neat due to the liquid nature of ethylenediamine. Alternatively, a polar, non-protic solvent could be used.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 7-fold molar excess of ethylenediamine.

-

Addition of Electrophile: Slowly add 3-chloro-1-propanol to the stirring ethylenediamine. The addition should be done dropwise to control any potential exotherm.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethylenediamine by vacuum distillation.

-

The residue will contain the desired product along with ethylenediamine hydrochloride. Neutralize with a suitable base (e.g., NaOH solution) and extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the ethyl and propyl chains.

-

-CH₂-OH (a): A triplet at approximately 3.6 ppm, coupled to the adjacent methylene group (b).

-

-NH-CH₂- (c): A triplet at around 2.7 ppm, coupled to the adjacent methylene group (b).

-

-CH₂-CH₂-NH- (d, e): Two overlapping triplets at approximately 2.6-2.8 ppm.

-

-NH-CH₂-CH₂-CH₂-OH (b): A multiplet (quintet or sextet) around 1.7 ppm, coupled to both adjacent methylene groups (a and c).

-

-NH₂ and -NH- (f, g): Broad singlets that can appear over a range of chemical shifts, and their integration would correspond to three protons in total. The exact chemical shift would be dependent on the solvent and concentration.

Caption: Proton assignments for predicted ¹H NMR spectrum.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should exhibit five distinct signals corresponding to the five unique carbon environments in the molecule.

-

C-OH (a): Approximately 60-65 ppm. The attachment to the electronegative oxygen atom shifts this carbon downfield.

-

C-NH-C (c): Around 45-50 ppm.

-

C-CH₂-NH₂ (e): Approximately 40-45 ppm.

-

C-CH₂-NH- (d): Around 50-55 ppm.

-

-NH-CH₂-CH₂-CH₂-OH (b): Approximately 30-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of O-H and N-H stretching frequencies.

-

O-H Stretch: A broad, strong absorption in the region of 3200-3550 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[5]

-

N-H Stretch: One or two medium intensity bands in the 3300-3500 cm⁻¹ region. A primary amine typically shows two bands (symmetric and asymmetric stretching), while a secondary amine shows one. These may be partially obscured by the broad O-H band.[6]

-

C-H Stretch: Absorptions in the 2850-2950 cm⁻¹ range, typical for sp³ C-H bonds.[5]

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z = 118 would be expected. Key fragmentation patterns would likely involve the cleavage of C-C and C-N bonds, particularly alpha-cleavage adjacent to the nitrogen atoms, which is a characteristic fragmentation pathway for amines. Common fragments would be expected at m/z = 30 ([CH₂NH₂]⁺) and m/z = 44 ([HNCH₂CH₂]⁺).

Reactivity and Applications in Synthesis

The trifunctional nature of this compound makes it a valuable intermediate. The primary amine, secondary amine, and hydroxyl group each exhibit distinct reactivity, allowing for selective chemical modifications.

Caption: Reactivity map of this compound.

Role in Polymer Chemistry

Drawing parallels from its well-documented analogue, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, which is used as a cross-linking agent and catalyst in polyurethane and epoxy resin manufacturing, this compound is an excellent candidate for similar roles.[7]

-

Epoxy Resin Hardener: The primary and secondary amine groups can readily participate in the ring-opening polymerization of epoxides.[8] The presence of the hydroxyl group can further contribute to the cross-link density and modify the properties of the cured resin, such as adhesion and flexibility.

-

Polyurethane Synthesis: The hydroxyl group can react with isocyanates to form urethane linkages, making it a potential chain extender or cross-linker in polyurethane synthesis. The tertiary amine that would be formed from the reaction of the secondary amine can also act as a catalyst for the polyurethane reaction.

Utility as a Synthetic Building Block

In the context of drug development and fine chemical synthesis, this compound provides a scaffold with a defined spacing of three carbons between a nitrogen and an oxygen atom, and a two-carbon spacer between two nitrogen atoms. This "1,3-amino alcohol" and "ethylenediamine" combination is a valuable motif.

-

Ligand Synthesis: The multiple nitrogen and oxygen atoms make it a potential chelating ligand for various metal ions.

-

Derivatization for Biological Screening: The reactive handles allow for the straightforward synthesis of a library of derivatives for high-throughput screening. The primary amine can be selectively reacted under certain conditions, followed by modification of the secondary amine and/or hydroxyl group to create a diverse set of molecules.

Safety and Handling

This compound is classified as a corrosive substance.

-

Hazards: Causes severe skin burns and eye damage.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. The compound is hygroscopic and should be stored under an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate with significant potential stemming from its trifunctional nature. While it is structurally related to commercially important polymer additives, its own applications are less explored in readily available literature. For researchers in drug discovery and materials science, it represents a valuable building block for creating novel molecules and polymers. Its synthesis, while requiring careful control of stoichiometry, is achievable through established chemical principles. A thorough understanding of its reactivity and spectral properties is key to unlocking its full potential in the laboratory.

References

-

MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Kitchen, L. J., & Pollard, C. B. (1943). MONOALKYLATION OF ETHYLENEDIAMINE WITH ALKENE OXIDES1. Journal of the American Chemical Society, 65(11), 2259–2260.

- Google Patents. (n.d.). Chemical synthesis method of 3-chloro-1-propanol.

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Possible reaction products between propylene oxide and... Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.

- Google Patents. (n.d.). Propylene oxide reaction products.

-

MDPI. (2024, May 23). Non-Flammable Epoxy Composition Based on Epoxy Resin DER-331 and 4-(β-Carboxyethenyl)phenoxy-phenoxycyclotriphosphazenes with Increased Adhesion to Metals. Retrieved from [Link]

- Google Patents. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PMC. (2020, September 22). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. Retrieved from [Link]

-

Oregon State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Influence of Modified Epoxy Dian Resin on Properties of Nitrile-Butadiene Rubber (NBR). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR data of 3a-3j: δ H and δ N [ppm] and coupling constants J [Hz]. Retrieved from [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum Interpretation Practice. Retrieved from [Link]

-

1H NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

AIST:SDBS. (n.d.). Help. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 8. threebond.co.jp [threebond.co.jp]

Synthesis pathways for N-(3-Hydroxypropyl)ethylenediamine

An In-Depth Technical Guide to the Synthesis of N-(3-Hydroxypropyl)ethylenediamine

Executive Summary

This compound (HPEA), also known as N-(2-Aminoethyl)-3-amino-1-propanol, is a versatile diamine alcohol with significant applications in the development of pharmaceuticals, epoxy curing agents, polyamide resins, and as a functional chemical intermediate. Its structure, featuring a primary and a secondary amine along with a primary hydroxyl group, provides a unique combination of reactivity and physical properties. This guide offers a comprehensive overview of the principal synthetic pathways to HPEA, designed for researchers and process chemists. It delves into the mechanistic underpinnings of each route, provides a comparative analysis of their advantages and limitations, and presents a detailed, representative experimental protocol.

Introduction: The Significance of this compound (HPEA)

This compound (CAS No: 56344-32-2) is a bifunctional molecule that combines the nucleophilic characteristics of a primary and secondary amine with the hydrogen-bonding and reactive potential of a primary alcohol.[1][2] This unique structural arrangement makes it a valuable building block in several industrial and pharmaceutical applications.

-

Epoxy Resins: HPEA serves as an effective curing agent for epoxy resins. The amine functionalities react with the epoxide rings, while the hydroxyl group can participate in further cross-linking or modify the final properties of the polymer, such as improving flexibility and adhesion.

-

Polyamide and Polyurethane Synthesis: The diamine structure allows HPEA to act as a chain extender or monomer in the synthesis of polyamides and polyurethanes, imparting hydrophilicity and reactive sites for further functionalization.

-

Pharmaceutical Intermediates: The molecule is a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). Its ability to be derivatized at multiple sites is a key asset in medicinal chemistry.

-

Corrosion Inhibitors and Surfactants: Like other ethyleneamines, HPEA derivatives are used in formulations for corrosion inhibitors, fuel additives, and surfactants, where the amine groups provide affinity to metal surfaces and the hydroxyl group modifies solubility and performance.[3]

The selection of a synthetic route for HPEA is dictated by factors such as the desired purity, scale of production, cost of raw materials, and environmental considerations. This guide will explore the most scientifically and industrially relevant pathways.

Key Synthetic Strategies for HPEA

The synthesis of HPEA can be broadly categorized into two primary strategies: the reaction of ethylenediamine with a C3 electrophile and the reductive amination of a C3 carbonyl compound.

Pathway A: Nucleophilic Substitution/Ring-Opening with C3 Electrophiles

This is the most direct and widely employed approach, utilizing the high nucleophilicity of ethylenediamine to react with a three-carbon electrophile. The primary challenge in this pathway is controlling the selectivity to prevent over-alkylation, as both the primary and secondary amines of the ethylenediamine starting material, as well as the product HPEA, can react.

2.1.1 Reaction with 3-Chloro-1-propanol

This method involves a classic nucleophilic substitution (SN2) reaction where ethylenediamine displaces the chloride from 3-chloro-1-propanol.

Mechanism: The reaction proceeds via the nucleophilic attack of one of the amine groups of ethylenediamine on the carbon atom bearing the chlorine. An excess of ethylenediamine is typically used to favor the mono-alkylation product and to act as a base to neutralize the HCl formed during the reaction. Without this excess, the generated HCl would protonate the amine reactants, rendering them non-nucleophilic.

Causality of Choices:

-

Excess Ethylenediamine: Crucial for maximizing the yield of the desired mono-substituted product (HPEA) over the di-substituted by-product, N,N'-bis(3-hydroxypropyl)ethylenediamine. It also obviates the need for an additional inorganic base.

-

Temperature Control: The reaction is exothermic. Maintaining a moderate temperature (typically 40-60°C) is essential to prevent side reactions and ensure kinetic control favors the desired product.[4]

-

Solvent: The reaction can be run neat or in a polar solvent like water or ethanol to facilitate mixing and heat transfer.

Caption: Pathway A1: Nucleophilic substitution of 3-chloro-1-propanol.

2.1.2 Reaction with Propylene Oxide

This pathway involves the ring-opening of propylene oxide by ethylenediamine. While structurally similar to using 3-chloropropanol, the mechanism and regioselectivity are different. This method is analogous to the synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine from propylene oxide and ethylenediamine.[5]

Mechanism: The reaction is a nucleophilic ring-opening of an epoxide. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of propylene oxide, this leads to the formation of a secondary alcohol. To obtain the desired primary alcohol of HPEA, one would need to start with an epoxide that opens accordingly, such as 3,4-epoxy-1-butanol, which is a less common starting material. Therefore, reaction with propylene oxide technically yields N-(2-hydroxypropyl)ethylenediamine. For the synthesis of the target molecule, this compound, a different starting material like oxetane would be required, which undergoes ring-opening to give the 3-hydroxypropyl group.

Causality of Choices:

-

Catalyst: The reaction can be slow and is often catalyzed by a small amount of water or acid, which protonates the epoxide oxygen, making it more susceptible to nucleophilic attack. However, this can also lead to undesired side reactions like polymerization of the epoxide.

-

Stoichiometry: Similar to the chloropropanol route, a large excess of ethylenediamine is critical to minimize the formation of di-, tri-, and tetra-alkylation products.[6]

-

Solvent: A protic solvent like methanol or ethanol is often used to facilitate proton transfer in the ring-opening step.

Caption: Pathway A2: Ring-opening of oxetane with ethylenediamine.

Pathway B: Reductive Amination

Reductive amination offers an alternative route starting from 3-hydroxypropionaldehyde (3-HPA) and ethylenediamine. This pathway involves two distinct steps that are often performed in a single pot: imine formation and subsequent reduction.

Mechanism: The primary amine of ethylenediamine first condenses with the aldehyde group of 3-HPA to form an imine (Schiff base) intermediate, with the elimination of a water molecule. This imine is then reduced in situ to the secondary amine of the final HPEA product. The general mechanism for reductive amination involves dehydrogenation of the alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent hydrogenation.[7]

Causality of Choices:

-

Reducing Agent: A variety of reducing agents can be used. Catalytic hydrogenation (e.g., H₂ over Ni, Pd, or Pt) is common in industrial settings. For laboratory scale, selective reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are effective. NaBH₃CN is particularly useful as it is stable in mildly acidic conditions optimal for imine formation and selectively reduces the imine in the presence of the aldehyde.

-

pH Control: The initial condensation to form the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.

-

Starting Material Stability: 3-hydroxypropionaldehyde is not particularly stable and can exist in equilibrium with its hydrate and a dimeric form in aqueous solutions.[8] Its synthesis can be achieved via the bioconversion of glycerol or by other chemical methods.[9] This instability can be a significant drawback to this pathway.

Caption: Pathway B: Reductive amination of 3-hydroxypropionaldehyde.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the specific requirements of the application, including scale, cost, and available equipment.

| Parameter | Pathway A1 (3-Chloro-1-propanol) | Pathway A2 (Oxetane Ring-Opening) | Pathway B (Reductive Amination) |

| Starting Materials | Ethylenediamine, 3-Chloro-1-propanol[10] | Ethylenediamine, Oxetane | Ethylenediamine, 3-Hydroxypropionaldehyde[8] |

| Key Advantages | Utilizes common, relatively inexpensive bulk chemicals. Well-understood SN2 mechanism. Good scalability. | Potentially high atom economy (no salt by-product). | Can be a one-pot reaction. |

| Key Disadvantages | Generates stoichiometric salt by-product (e.g., EDA·HCl) requiring separation. Risk of over-alkylation. | Oxetane is less common and more expensive than 3-chloropropanol. Ring-opening can be sluggish. | 3-HPA starting material is unstable and not widely available commercially.[9] Requires a reducing agent or high-pressure hydrogenation. |

| Selectivity Control | Achieved by using a large excess of ethylenediamine. | Requires a large excess of ethylenediamine to prevent polyalkylation. | Generally good, as the imine is readily reduced. Side reactions depend on the reducing agent used. |

| Typical Yield | Moderate to Good (60-85%), dependent on stoichiometry and conditions. | Moderate to Good, but highly dependent on catalyst and conditions. | Moderate, often limited by the stability and purity of the starting aldehyde. |

| Safety & Environment | 3-Chloropropanol is toxic. Generates salt waste. | Oxetane is a cyclic ether with associated handling risks. Low waste generation. | Use of flammable H₂ gas under pressure or borohydride reagents. Aldehyde can be toxic. |

Detailed Experimental Protocol: Synthesis via 3-Chloro-1-propanol (Pathway A1)

This protocol is a representative, self-validating laboratory-scale procedure for the synthesis of this compound.

4.1 Materials and Equipment

-

Reactants: Ethylenediamine (anhydrous, ≥99%), 3-Chloro-1-propanol (≥98%)

-

Solvent: None (neat reaction)

-

Workup: Sodium hydroxide (50% w/w aqueous solution), Toluene, Anhydrous Magnesium Sulfate

-

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, distillation apparatus for purification.

4.2 Experimental Workflow

Sources

- 1. This compound | 56344-32-2 | TCI AMERICA [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. dow.com [dow.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of N-(3-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(3-Hydroxypropyl)ethylenediamine is a diamine of significant interest in pharmaceutical sciences, primarily recognized as a process-related impurity in the synthesis of Fasudil, a potent Rho-kinase inhibitor.[1] Understanding the precise molecular structure and physicochemical properties of this compound is paramount for quality control in drug manufacturing and for its potential utilization as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its spectroscopic characterization, synthesis, and potential applications in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(2-Aminoethyl)-3-amino-1-propanol, is a primary amine and a primary alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₄N₂O | N/A |

| Molecular Weight | 118.18 g/mol | N/A |

| CAS Number | 56344-32-2 | N/A |

| Appearance | Colorless to pale yellow liquid or solid | N/A |

| Boiling Point | 149 °C at 14 mmHg | N/A |

| Melting Point | 45 °C | N/A |

| Water Solubility | Soluble | N/A |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of advanced spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and coupling constants (J) are crucial for structural assignment.[2]

Predicted ¹H NMR Spectral Data:

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H on -OH and -NH₂/-NH- | Broad singlet | 4H | - | - |

| -CH₂- (adjacent to OH) | ~3.6 | Triplet | 2H | ~6.5 |

| -CH₂- (adjacent to NH) | ~2.8 | Triplet | 2H | ~7.0 |

| -CH₂- (ethylenediamine) | ~2.7 | Multiplet | 4H | - |

| -CH₂- (middle of propyl) | ~1.7 | Quintet | 2H | ~6.8 |

Note: The chemical shifts of protons on heteroatoms (O and N) can be broad and their positions can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Assignment | Chemical Shift (ppm) |

| -CH₂- (adjacent to OH) | ~60 |

| -CH₂- (adjacent to NH) | ~50 |

| -CH₂- (ethylenediamine, C1) | ~42 |

| -CH₂- (ethylenediamine, C2) | ~40 |

| -CH₂- (middle of propyl) | ~30 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Key FTIR Spectral Assignments:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Amine |

| 3000-2850 | C-H stretch | Aliphatic |

| 1650-1580 | N-H bend | Amine |

| 1470-1430 | C-H bend | Alkane |

| 1075-1000 | C-O stretch | Primary Alcohol |

| 1150-1085 | C-N stretch | Amine |

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, with a molecular weight of 118.18, the molecular ion peak ([M]⁺) would be observed at m/z 118.

Predicted Fragmentation Pattern:

The fragmentation of this compound upon electron ionization would likely involve cleavage at the C-C and C-N bonds. Common fragmentation pathways for amines and alcohols include alpha-cleavage.[4]

-

Alpha-cleavage adjacent to the nitrogen atom: This would lead to the formation of characteristic fragment ions.

-

Loss of a water molecule (H₂O) from the alcohol moiety.

-

Cleavage of the propyl chain.

A detailed analysis of the fragmentation pattern would be essential for unambiguous identification.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution reaction between ethylenediamine and a suitable 3-carbon electrophile bearing a hydroxyl or protected hydroxyl group. A representative synthetic protocol is outlined below.

Experimental Protocol: Synthesis from Ethylenediamine and 3-Chloro-1-propanol

This protocol describes a laboratory-scale synthesis.

Materials:

-

Ethylenediamine

-

3-Chloro-1-propanol

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Distilled water

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of ethylenediamine in ethanol. The use of excess ethylenediamine helps to minimize the formation of di-substituted products.

-

Slowly add 3-chloro-1-propanol to the stirred solution at room temperature.

-

Add a stoichiometric amount of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Self-Validation: The purity and identity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, and MS) and compared with reference data.

Applications in Drug Development

While primarily known as a pharmaceutical impurity, the bifunctional nature of this compound, possessing both nucleophilic amine groups and a hydroxyl group, makes it a valuable building block in medicinal chemistry.

Role as a Linker in Drug Conjugates

The primary and secondary amine functionalities, along with the terminal hydroxyl group, provide multiple points for covalent attachment. This makes this compound a potential candidate for use as a flexible linker in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[5][6] The linker plays a critical role in the stability and release of the payload at the target site.

Scaffold for Novel Pharmacophores

The ethylenediamine and propanolamine moieties can serve as a foundational scaffold for the synthesis of new chemical entities. By modifying the amine and hydroxyl groups, a diverse library of compounds can be generated for screening against various biological targets.

References

- Zhang, J., et al. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach.

- Govindarajan, S., & Ponnuswamy, M. N. (2005). Crystal structure of N-(3-hydroxypropyl)ethylenediaminium picrate. Crystal Research and Technology, 40(12), 1184-1188.

- Govindaraju, M., et al. (2012). Synthesis, spectral, and thermal studies of some new transition metal complexes with this compound.

-

Mass Spectrometry: Fragmentation Patterns. (2023). HSC Chemistry. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(5), 673-679.

-

Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Available at: [Link]

- Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

- Conjugation Effects of Various Linkers on Gd(III) MRI Contrast Agents with Dendrimers: Optimizing the Hydroxypyridinonate (HOPO) Ligands with Nontoxic, Degradable Esteramide (EA) Dendrimers For High Relaxivity. (2011).

- Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). Journal of Controlled Release, 334, 335-346.

- Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. (2023). ACS Omega, 8(32), 29337-29345.

-

Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc. Available at: [Link]

- N‐Hydroxysuccinimide‐Modified Ethynylphosphonamidates Enable the Synthesis of Configurationally Defined Protein Conjugates. (2019).

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(34), 18949-18957.

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).

- Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. (2007). Surface and Interface Analysis, 39(10), 772-780.

- H NMR chemical shifts d/ppm of ethylene diamine NH 2 protons in 6-10 41. (2012). Magnetic Resonance in Chemistry, 50(10), 696-701.

- Synthesis of three organic impurities of fasudil. (2018). Journal of Chemical Research, 42(8), 406-409.

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0186171). NP-MRD. Available at: [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (2007). Magnetic Resonance in Chemistry, 45(10), 845-851.

-

Mass Spectrometry: Interpreting Fragmentation Patterns. (2018). Dr. Puspendra Classes. Available at: [Link]

- 1H NMR Spectroscopy. (2004). Basic One- and Two-Dimensional NMR Spectroscopy.

- Coupling constants for 1H and 13C NMR. University of California, Irvine.

- FTIR spectra of (a) ethylenediamine (EDA-) and (b) triethylenetetramine...

- Functional Groups and Structural Characterization of Unmodified and Functionalized Lignin by Titration, Elemental Analysis, 1H NMR and FTIR Techniques. (2019).

- Materials and methods relating to linkers for use in protein drug conjugates.

- 13C-NMR. University of Wisconsin-Madison.

Sources

- 1. Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugation Effects of Various Linkers on Gd(III) MRI Contrast Agents with Dendrimers: Optimizing the Hydroxypyridinonate (HOPO) Ligands with Nontoxic, Degradable Esteramide (EA) Dendrimers For High Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-(3-Hydroxypropyl)ethylenediamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxypropyl)ethylenediamine, identified by CAS Number 56344-32-2, is a difunctional organic molecule incorporating a primary amine, a secondary amine, and a primary alcohol.[1][2] This unique combination of functional groups makes it a valuable building block and intermediate in various chemical syntheses, including the development of novel pharmaceutical agents, polymers, and chelating agents. Its chemical structure, C₅H₁₄N₂O, and molecular weight of 118.18 g/mol , give rise to a specific set of physical properties that are critical for its application, handling, and process development.[1][2] This guide provides a comprehensive overview of these core physical characteristics, underpinned by established scientific protocols and safety considerations.

Synonyms: N-(2-Aminoethyl)propanolamine; 2-(3-Hydroxypropylamino)ethylamine.[1][2]

Core Physical Properties at a Glance

A summary of the key physical properties of this compound is presented below for quick reference. These values represent typical specifications and may vary slightly between suppliers.

| Property | Value | Source(s) |

| CAS Number | 56344-32-2 | [1][2] |

| Molecular Formula | C₅H₁₄N₂O | [1][2] |

| Molecular Weight | 118.18 g/mol | [1][2] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [2] |

| Melting Point | 45 - 49 °C | [1][3] |

| Boiling Point | 149 °C at 14 mmHg (18.67 kPa) | [1][3] |

| Density (Predicted) | 0.976 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in water | [1][3] |

| Purity (Typical) | >97.0% (GC) | [2] |

| Sensitivity | Hygroscopic | [1] |

Detailed Analysis of Physical Characteristics

Appearance and State

This compound can exist in various forms at room temperature, from a white or yellowish powder to a lump or clear liquid.[2] This variability is often dependent on the purity of the substance and the ambient temperature, given its relatively low melting point.

Melting Point

The melting point is a critical indicator of purity for crystalline organic compounds.[4] For this compound, the reported melting point ranges from 45 °C to 49 °C.[1][3] A narrow melting range within this scope is indicative of high purity. The presence of impurities typically leads to a depression and broadening of the melting range.

Boiling Point

The boiling point is reported as 149 °C at a reduced pressure of 14 mmHg.[1][3] It is essential to perform the boiling point determination under vacuum because, like many amines, this compound may be susceptible to oxidation or decomposition at the higher temperatures required for boiling at standard atmospheric pressure. The OECD 103 guideline provides several methods suitable for this determination.[3][5]

Density

The predicted density is approximately 0.976 g/cm³.[3] This value is close to that of water, a crucial consideration for solvent selection, extraction, and reaction mixture layering. Accurate density measurement is fundamental for converting mass-based measurements to volume, which is essential for process scale-up and formulation.[6]

Solubility and Hygroscopicity

The presence of multiple hydrophilic groups—two amines and a hydroxyl group—confers high solubility in water.[1][3] These groups can readily form hydrogen bonds with water molecules. A significant practical consideration is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This necessitates storage in a dry, inert atmosphere (e.g., under argon) to prevent degradation and maintain sample integrity.[1]

Spectral Data Interpretation

While specific, publicly available spectra for this compound are scarce, a theoretical interpretation based on its functional groups provides valuable insight for characterization:

-

¹H NMR: The spectrum would be expected to show broad signals for the -OH and -NH protons, the positions of which are dependent on solvent and concentration. Methylene (-CH₂-) groups adjacent to the nitrogen and oxygen atoms would appear as distinct multiplets in the 2.5-4.0 ppm range. The central propylene (-CH₂-CH₂-CH₂-) group would show a multiplet around 1.6-1.8 ppm.

-

¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in unique chemical environments. Carbons bonded to the heteroatoms (oxygen and nitrogen) would be deshielded and appear further downfield (typically in the 40-70 ppm range).

-

FTIR Spectroscopy: Key vibrational bands would be expected. A broad peak in the 3200-3500 cm⁻¹ region would correspond to O-H and N-H stretching vibrations. C-H stretching of the alkyl chain would appear just below 3000 cm⁻¹. C-N and C-O stretching bands would be visible in the 1000-1300 cm⁻¹ fingerprint region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 118. Fragmentation would likely involve the loss of a hydroxyl group or cleavage adjacent to the nitrogen atoms, leading to characteristic daughter ions.

Safety, Handling, and Storage

From a safety perspective, this compound is classified as a hazardous substance. It is associated with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[1]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1]

-

Precautionary Statements: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory (P280).[1] Handling should occur in a well-ventilated area.

-

Storage: The compound is hygroscopic and should be stored under an inert gas like argon in a tightly sealed container.[1] Recommended storage temperatures are often in the range of 2-8°C to ensure long-term stability.[3]

Experimental Protocols

Accurate determination of physical properties relies on standardized, validated methodologies. The following sections detail protocols based on internationally recognized guidelines.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 and OECD Guideline 102.[1][7]

Objective: To determine the melting range of a crystalline sample of this compound.

Causality: This method is chosen for its precision and requirement for only a small sample amount. The principle relies on the fact that pure crystalline substances have a sharp, characteristic melting point. Heating is controlled and applied uniformly to a finely powdered sample in a capillary tube, and the temperatures at which melting begins and is completed are observed.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dry. If it appears moist or has been exposed to air, dry it in a desiccator under vacuum. Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.

-

Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount (2-4 mm height) of the sample is packed into the bottom. Tap the sealed end of the tube gently on a hard surface to compact the sample firmly.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary value. This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the expected melting point. Place a new sample capillary in the apparatus. Set the heating rate to a slow, controlled ramp (e.g., 1-2 °C/min).

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears within the sample.

-

Record the temperature (T₂) at which the last solid particle melts, resulting in a clear liquid.

-

-

Reporting: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow (typically < 2 °C). Repeat the determination at least twice; consistent results validate the measurement.

Protocol 2: Boiling Point Determination at Reduced Pressure

This protocol follows the principles of OECD Guideline 103, which is suitable for substances that may decompose at their atmospheric boiling point.[5]

Objective: To determine the boiling point of liquid this compound under a specified vacuum.

Causality: Reduced pressure lowers the boiling point, preventing thermal decomposition. The dynamic method described here involves measuring the temperature at which the vapor pressure of the substance equals the applied pressure of the system. This equilibrium point is the boiling temperature under those conditions.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a boiling flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to accurately measure the pressure.

-

Sample Addition: Add the liquid sample (a few mL) to the boiling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

System Evacuation: Seal the apparatus and slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 14 mmHg).

-

Heating: Begin heating the boiling flask gently using a heating mantle.

-

Equilibrium Observation: Observe the temperature on the thermometer placed at the vapor outlet. The boiling point is reached when a stable temperature is recorded while the liquid is boiling and vapor is condensing on the thermometer bulb.

-

Recording Data: Record the stable boiling temperature and the precise pressure from the manometer.

-

Reporting: The result is reported as the temperature and the pressure at which it was measured (e.g., 149 °C / 14 mmHg).

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a key physical property, such as melting point, ensuring data integrity and trustworthiness.

Caption: Generalized workflow for melting point determination.

References

-

Understanding OECD Guideline 109. YesWeLab. [Link]

-

OECD n°109: Density of liquids and solids. Analytice. [Link]

-

OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. EUROLAB. [Link]

-

Melting Points and the Melting Range of Organic Chemicals ASTM E324. Infinita Lab. [Link]

-

Test No. 103: Boiling Point. OECD. [Link]

-

Test No. 109: Density of Liquids and Solids. OECD. [Link]

-

Test No. 102: Melting Point/ Melting Range. OECD. [Link]

-

Physical chemical testing studies. Essem Compliance. [Link]

-

OECD n°102: Melting point/Melting interval. Analytice. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Melting point determination. SSERC. [Link]

-

Melting Point Determination. Stanford Research Systems. [Link]

-

BOILING POINT DETERMINATION. Al-Mustaqbal University College. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

A.l. MELTING/FREEZING TEMPERATURE. European Commission. [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. [Link]

-

D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. [Link]

-

Melting point determination. University of Calgary. [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of N-(3-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

A Note on the Current State of Data

N-(3-Hydroxypropyl)ethylenediamine (CAS 2332-47-0) is a diamine possessing both primary and secondary amine functionalities, along with a primary hydroxyl group. Despite its potential utility as a chemical intermediate and building block, a comprehensive review of publicly available scientific literature and databases reveals a notable scarcity of detailed, quantitative solubility data for this specific compound. Much of the readily available information is for a related but structurally distinct compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3).

This guide, therefore, serves a dual purpose. Firstly, it collates and presents the established physicochemical properties of this compound. Secondly, and more critically, it provides a robust theoretical framework for understanding its expected solubility behavior in various solvent systems. By applying fundamental principles of chemical structure, polarity, and intermolecular forces, we can infer its solubility characteristics. Furthermore, this document outlines a comprehensive, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.

Physicochemical Properties and Molecular Structure

A foundational understanding of a compound's solubility begins with its molecular structure and inherent physical properties.

Molecular Structure

This compound, also known as N-(2-Aminoethyl)propanolamine, possesses a flexible aliphatic backbone with multiple functional groups that dictate its chemical behavior and solubility.

-

Primary and Secondary Amines: The presence of both a primary (-NH₂) and a secondary (-NH-) amine group makes the molecule basic and capable of acting as a hydrogen bond acceptor and donor. These groups are readily protonated in acidic conditions.

-

Primary Hydroxyl Group: The terminal hydroxyl (-OH) group is polar and a strong hydrogen bond donor and acceptor.

-

Aliphatic Chain: The propylene and ethylene linkages provide a degree of non-polar character to the molecule.

The interplay of these functional groups—the hydrophilic amines and hydroxyl group, and the more hydrophobic carbon backbone—governs its miscibility with a range of solvents.

Known Physicochemical Properties

The following table summarizes the currently available physicochemical data for this compound.

| Property | Value |

| CAS Number | 2332-47-0 |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid |

| Boiling Point | 149 °C at 14 mmHg |

| Melting Point | 49 °C |

| Water Solubility | Soluble |

| Synonyms | N-(2-Aminoethyl)propanolamine, 2-(3-Hydroxypropylamino)ethylamine |

Theoretical Solubility Profile

In the absence of extensive empirical data, a theoretical assessment of solubility based on molecular structure provides valuable guidance for solvent selection in synthesis, purification, and formulation.

Aqueous Solubility

This compound is known to be soluble in water. This high aqueous solubility is anticipated due to the presence of three key functional groups capable of forming strong hydrogen bonds with water molecules: the primary amine, the secondary amine, and the hydroxyl group. The relatively short aliphatic chain does not impart sufficient hydrophobicity to significantly counteract the effect of these polar groups.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in polar protic solvents. These solvents can engage in hydrogen bonding with the amine and hydroxyl groups of this compound, acting as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Moderate to good solubility is likely in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will facilitate dissolution.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds between molecules of this compound would not be compensated by the weak van der Waals forces established with non-polar solvent molecules.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but will be influenced by environmental conditions, primarily pH and temperature.

Effect of pH

The presence of two amine groups makes the aqueous solubility of this compound highly dependent on pH.

-

Acidic Conditions (Low pH): In acidic solutions, the primary and secondary amine groups will be protonated to form their corresponding ammonium cations (-NH₃⁺ and -NH₂⁺-). This ionization dramatically increases the polarity of the molecule and its ability to interact with water through ion-dipole interactions, leading to a significant increase in aqueous solubility.

-

Neutral to a Basic pH (High pH): As the pH increases, the amine groups will be in their neutral, unprotonated form. While still capable of hydrogen bonding, the molecule will be less polar than its protonated counterpart. At very high pH values, the hydroxyl group could potentially be deprotonated to form an alkoxide, although this would require a strongly basic solution.

The relationship between pH and the ionization state of the amine groups is a critical consideration in drug development, particularly for formulation and understanding behavior in physiological environments.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution.

-

In Aqueous and Polar Solvents: For most solid solutes dissolving in a liquid, the process is endothermic, meaning that solubility increases with temperature. It is highly probable that the solubility of this compound in water and other polar solvents will increase as the temperature is raised.

-

Practical Implications: This temperature dependence can be leveraged during purification processes such as recrystallization.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published data, researchers will likely need to determine the solubility of this compound empirically. The following protocol outlines a robust and self-validating method for this purpose. The causality behind these steps is to ensure the system reaches a true equilibrium and that the measurement of the dissolved solute is accurate and reproducible.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Rationale: To ensure a true equilibrium is reached, an excess of the solid solute must be present.

-

Protocol:

-

To a series of sealed, temperature-controlled vials, add a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial throughout the experiment.

-

Seal the vials to prevent solvent evaporation.

-

-

-

Equilibration:

-

Rationale: Achieving equilibrium is a time-dependent process. Agitation ensures the entire solvent volume is exposed to the solid, and a constant temperature is crucial as solubility is temperature-dependent.

-

Protocol:

-

Place the vials in a constant-temperature shaker or incubator.

-

Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to establish the time required to reach equilibrium. Equilibrium is confirmed when the measured solubility does not change between two consecutive time points.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

-

-

Sampling and Analysis:

-

Rationale: It is critical to sample only the supernatant and to prevent any undissolved solid from contaminating the sample, which would lead to an overestimation of solubility. A validated analytical method ensures accurate quantification.

-

Protocol:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.

-

Accurately weigh the filtered aliquot and then dilute it gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of this compound.

-

-

-

Self-Validation:

-

Rationale: To ensure the measured solubility is a true equilibrium value and not an artifact of the experimental conditions.

-

Protocol:

-

Time to Equilibrium: As mentioned in step 2, perform measurements at multiple time points to confirm that the solubility has reached a plateau.

-

Effect of Excess Solid: Repeat the experiment with a significantly different amount of excess solid. If the measured solubility is the same, it confirms that a true saturated solution was achieved.

-

-

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile chemical building block. Its bifunctional nature (amine and hydroxyl groups) makes it a candidate for:

-

Polymer Chemistry: It can act as a monomer or cross-linking agent in the synthesis of polyurethanes, polyamides, and epoxy resins. The hydroxyl group provides a site for esterification or etherification, while the amine groups can react with a variety of functional groups.

-

Corrosion Inhibitors: The presence of nitrogen and oxygen atoms, which can coordinate with metal surfaces, suggests potential as a corrosion inhibitor, particularly in acidic environments.

-

Surfactant Synthesis: The combination of a hydrophilic head (amine and hydroxyl groups) and a short hydrophobic tail makes it a potential precursor for the synthesis of specialty surfactants.

-

Chelating Agents: The diamine structure can coordinate with metal ions, suggesting potential applications where metal sequestration is required.

Conclusion

This compound is a molecule with significant potential in various fields of chemistry, yet its fundamental property of solubility is not well-documented. This guide provides a comprehensive theoretical framework for understanding its solubility characteristics based on its molecular structure. For researchers and drug development professionals, the provided experimental protocol offers a robust methodology for determining the precise solubility data required for their specific applications. The generation and publication of such data would be a valuable contribution to the broader scientific community.

References

- Note: Due to the scarcity of specific literature for this compound (CAS 2332-47-0), the following references provide general principles and methodologies relevant to the topics discussed.

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of poorly soluble drugs in biorelevant media. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-516. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

An In-depth Technical Guide to the Purity Analysis of N-(3-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxypropyl)ethylenediamine (HPE) is a key bifunctional molecule utilized in various chemical syntheses, including pharmaceuticals and polymer chemistry. The purity of HPE is paramount as trace impurities can significantly impact reaction kinetics, yield, and the safety profile of the final product. This guide provides a comprehensive framework for the robust purity analysis of HPE, detailing an integrated approach that combines classic and modern analytical techniques. We delve into the principles, protocols, and rationale behind potentiometric titration, gas and liquid chromatography, and Karl Fischer titration to provide a complete picture of assay, organic impurities, and water content. This document is designed to equip researchers and quality control analysts with the necessary expertise to establish a self-validating system for the quality assessment of this compound.

Introduction: The Criticality of Purity for this compound

This compound (CAS: 56344-32-2), a molecule possessing both a primary and a secondary amine as well as a primary hydroxyl group, serves as a versatile building block.[1] Its utility in drug synthesis and as a curing agent or cross-linker demands stringent control over its purity profile. Impurities, which can arise from the synthesis process (e.g., unreacted starting materials, side-products) or degradation, can introduce competing reaction pathways or toxicological risks. Therefore, a multi-faceted analytical strategy is not just recommended but essential for ensuring material quality and consistency.

This guide moves beyond a simple listing of methods. It explains the causality behind experimental choices—why a particular technique is suited for a specific purity attribute and how to interpret the results within a quality framework.

Impurity Profiling: Anticipating the Analytes

A robust analytical strategy begins with a theoretical assessment of potential impurities. The synthesis of HPE typically involves the reaction of ethylenediamine with a propylene oxide precursor or a related halo-alcohol. This can lead to several classes of impurities:

-

Starting Materials: Unreacted ethylenediamine.

-

Over-alkylation Products: Molecules where additional hydroxypropyl groups have been added.

-

Positional Isomers: Impurities arising from alternative reaction pathways.

-

Degradation Products: Oxidated or polymerized species resulting from improper storage or handling.

Understanding this impurity landscape is crucial for developing specific and sensitive analytical methods capable of resolving and quantifying these related substances.

Core Purity Assessment: A Multi-Technique Approach

A complete purity profile of this compound requires the integration of several analytical techniques, each interrogating a different aspect of the material's quality.

Assay Determination by Potentiometric Titration

Principle & Rationale: Potentiometric acid-base titration is a definitive method for determining the total basic content of the sample, providing an accurate measure of the overall purity (assay).[2] HPE has two amine functional groups that will be protonated by a strong acid titrant. The endpoint, where the moles of acid equal the moles of base, is detected by a sharp change in potential (pH), measured by an electrode.[3][4] This method is robust, cost-effective, and directly traceable to primary standards.

Experimental Protocol: Potentiometric Titration of HPE

-

System Preparation: Calibrate a pH meter/potentiometer with standard pH buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titrant Standardization: Prepare and standardize a 0.1 M Hydrochloric Acid (HCl) solution against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).

-

Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a clean beaker. Dissolve the sample in ~50 mL of deionized water.

-

Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-